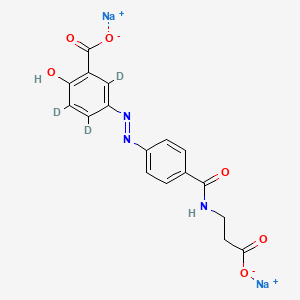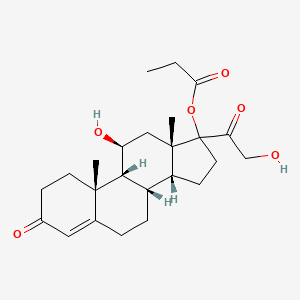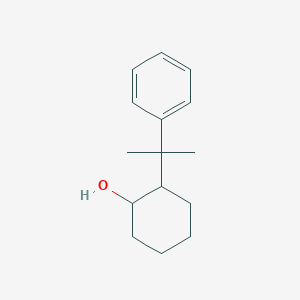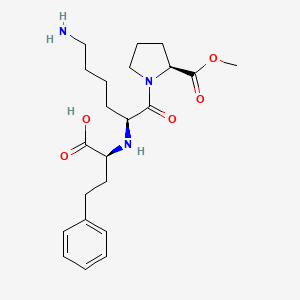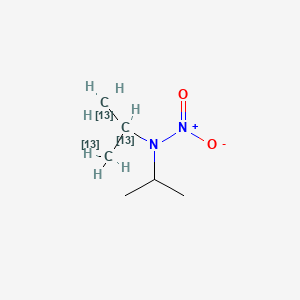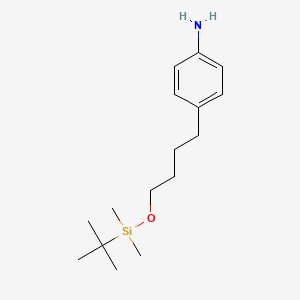
4-(4-((tert-Butyldimethylsilyl)oxy)butyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-((tert-Butyldimethylsilyl)oxy)butyl)aniline is an organic compound with the molecular formula C16H29NOSi. It is a derivative of aniline, where the aniline ring is substituted with a tert-butyldimethylsilyloxy group at the para position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((tert-Butyldimethylsilyl)oxy)butyl)aniline typically involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction proceeds as follows:
Protection of Hydroxyl Group: The hydroxyl group of the precursor is reacted with TBDMS-Cl in the presence of imidazole to form the tert-butyldimethylsilyl ether.
Substitution Reaction: The protected intermediate is then subjected to a nucleophilic substitution reaction with aniline to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-((tert-Butyldimethylsilyl)oxy)butyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like hydrochloric acid (HCl) or other strong acids can facilitate the removal of the tert-butyldimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
4-(4-((tert-Butyldimethylsilyl)oxy)butyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-((tert-Butyldimethylsilyl)oxy)butyl)aniline involves its interaction with specific molecular targets and pathways. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions to occur at other positions on the molecule. This selective reactivity is crucial in the synthesis of complex molecules where specific functional groups need to be protected during certain reaction steps.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylaniline: Similar in structure but lacks the tert-butyldimethylsilyloxy group.
tert-Butyldimethylsilyloxyacetaldehyde: Contains the tert-butyldimethylsilyloxy group but differs in the core structure.
Uniqueness
4-(4-((tert-Butyldimethylsilyl)oxy)butyl)aniline is unique due to the presence of both the aniline ring and the tert-butyldimethylsilyloxy group. This combination provides unique reactivity and stability, making it valuable in various synthetic applications.
Propriétés
Formule moléculaire |
C16H29NOSi |
|---|---|
Poids moléculaire |
279.49 g/mol |
Nom IUPAC |
4-[4-[tert-butyl(dimethyl)silyl]oxybutyl]aniline |
InChI |
InChI=1S/C16H29NOSi/c1-16(2,3)19(4,5)18-13-7-6-8-14-9-11-15(17)12-10-14/h9-12H,6-8,13,17H2,1-5H3 |
Clé InChI |
XEPCPVRMPZUNQF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCCCCC1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


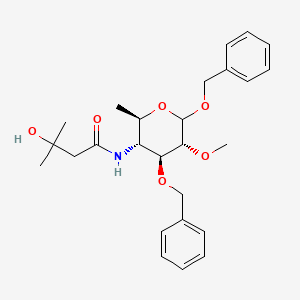
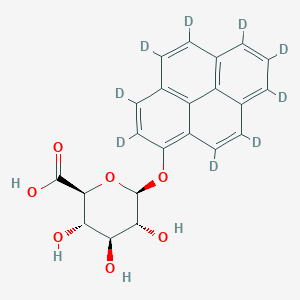
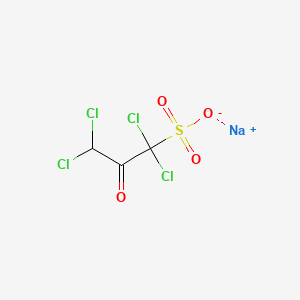
![Ethyl 3-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]-3-oxopropanoate](/img/structure/B13846913.png)

![[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate](/img/structure/B13846931.png)
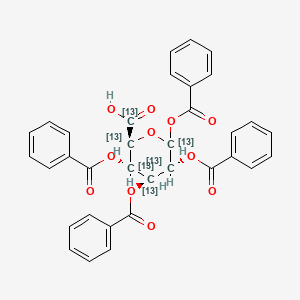
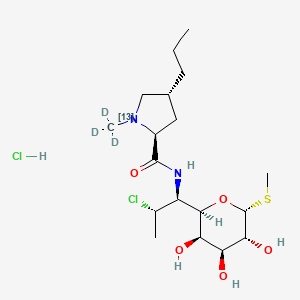
![4-(Benzyloxy)-2,6-dichloro-8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidine](/img/structure/B13846943.png)
